Boc-lys(ipr)-OH
CAS No.: 66880-55-5
Cat. No.: VC21536790
Molecular Formula: C14H28N2O4
Molecular Weight: 288.38 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 66880-55-5 |
---|---|
Molecular Formula | C14H28N2O4 |
Molecular Weight | 288.38 g/mol |
IUPAC Name | (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(propan-2-ylamino)hexanoic acid |
Standard InChI | InChI=1S/C14H28N2O4/c1-10(2)15-9-7-6-8-11(12(17)18)16-13(19)20-14(3,4)5/h10-11,15H,6-9H2,1-5H3,(H,16,19)(H,17,18)/t11-/m0/s1 |
Standard InChI Key | JJPXNZZCOCUYDQ-NSHDSACASA-N |
Isomeric SMILES | CC(C)NCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
SMILES | CC(C)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES | CC(C)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C |
Chemical Structure and Properties
Molecular Identity and Basic Properties
Boc-Lys(ipr)-OH is characterized by its unique protecting group pattern, which distinguishes it from other lysine derivatives. The compound has well-defined chemical properties that make it valuable for research and synthetic applications.
Table 1: Basic Chemical Properties of Boc-Lys(ipr)-OH
Property | Value |
---|---|
CAS Number | 66880-55-5 |
Molecular Formula | C14H28N2O4 |
Molecular Weight | 288.38 g/mol |
Storage Condition | Room temperature, sealed, dry conditions |
The compound features a carboxylic acid group at the C-terminus, which remains available for peptide bond formation, while both amino groups are protected with different moieties .
Nomenclature and Alternative Identifiers
The compound is recognized under several systematic and common names in chemical databases and literature, reflecting its chemical structure and functional groups.
Table 2: Alternative Names and Identifiers for Boc-Lys(ipr)-OH
Alternative Name |
---|
Boc-L-Lys(iPr)-OH |
Nα-Boc-Nε-isopropyl-L-lysine |
N-a-Boc-N-e-isopropyl-L-lysine |
N-α-Boc-N-ε-isopropyl-L-lysine |
L-Lysine, N2-[(1,1-dimethylethoxy)carbonyl]-N6-(1-methylethyl)- |
(S)-2-(tert-butoxycarbonylamino)-6-(isopropylamino)hexanoic acid |
These alternative nomenclatures highlight the compound's structural features, particularly the positions and types of protecting groups on the amino acid backbone .
Structural Features and Functional Groups
Protecting Group Chemistry
The Boc-Lys(ipr)-OH molecule incorporates two key protecting groups that define its reactivity profile:
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The tert-butoxycarbonyl (Boc) group at the alpha position: This carbamate-based protecting group shields the α-amino group of lysine during synthesis operations. The Boc group can be selectively removed under acidic conditions, typically using trifluoroacetic acid (TFA).
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The isopropyl group at the epsilon position: This alkyl protecting group modifies the ε-amino group of the lysine side chain, altering its reactivity and providing orthogonal protection relative to the Boc group.
This dual protection strategy enables chemists to perform selective reactions at specific sites on the molecule during peptide synthesis .
Structural Comparison with Related Compounds
Boc-Lys(ipr)-OH belongs to a family of protected lysine derivatives that serve various roles in peptide chemistry. Understanding its relationship to similar compounds helps contextualize its specific utility.
Table 3: Comparison with Related Protected Lysine Derivatives
Compound | Key Difference from Boc-Lys(ipr)-OH | Application Distinction |
---|---|---|
Boc-L-lys(ipr,Z)-OH | Contains additional Z (benzyloxycarbonyl) protecting group | Provides additional orthogonal protection strategies |
Fmoc-Lys(ipr)-OH | Uses Fmoc instead of Boc protection | Compatible with solid-phase peptide synthesis using Fmoc/tBu strategy |
Boc-Lys(Boc)-OH | Contains Boc groups at both amino positions | Offers identical deprotection conditions for both amino groups |
These structural variations provide researchers with a toolkit of options for diverse peptide synthesis strategies depending on the specific requirements of their synthetic targets .
Parameter | Recommendation |
---|---|
Storage Temperature | Room temperature |
Container Type | Sealed, airtight container |
Environmental Conditions | Away from moisture |
Stock Solution Preparation | Select appropriate solvent; store prepared solutions at -20°C for up to 1 month or -80°C for up to 6 months |
Solution Handling | Avoid repeated freezing and thawing cycles |
Following these storage guidelines helps preserve the compound's chemical integrity and ensures reliable performance in synthesis applications .
Applications in Peptide Chemistry
Role in Peptide Synthesis
Boc-Lys(ipr)-OH serves as a specialized building block in peptide synthesis, with particular utility in scenarios requiring:
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Selective deprotection strategies
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Modified lysine residues in peptide sequences
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Controlled reactivity of the lysine side chain
The differential protection of the two amino groups enables chemists to incorporate lysine residues into peptides with precise control over which amino group participates in peptide bond formation .
Solution Preparation for Research Applications
For research applications, proper preparation of Boc-Lys(ipr)-OH solutions is critical to successful outcomes. The compound can be prepared at various concentrations depending on the specific requirements of the synthesis protocol.
Table 5: Stock Solution Preparation Guide
Desired Concentration | Amount of Compound | Total Volume for 1 mg | Total Volume for 5 mg | Total Volume for 10 mg |
---|---|---|---|---|
1 mM | 1 mg | 3.4676 mL | 17.3382 mL | 34.6765 mL |
5 mM | 1 mg | 0.6935 mL | 3.4676 mL | 6.9353 mL |
10 mM | 1 mg | 0.3468 mL | 1.7338 mL | 3.4676 mL |
Research Context and Applications
Peptide-Based Research Applications
The selective protection strategy offered by Boc-Lys(ipr)-OH makes it valuable for various research applications:
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Creation of peptides with modified lysine residues
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Development of peptides with controlled charge distribution
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Synthesis of peptides with specialized binding properties
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Preparation of peptide-based materials with tailored properties
These applications leverage the unique structural features of Boc-Lys(ipr)-OH to create peptides with specific functional characteristics for research and potential therapeutic applications.
Comparative Analysis and Future Perspectives
Advantages and Limitations
When comparing Boc-Lys(ipr)-OH to other protected lysine derivatives, several advantages and limitations become apparent:
Table 6: Advantages and Limitations of Boc-Lys(ipr)-OH
Advantages | Limitations |
---|---|
Orthogonal protection strategy | Acid-sensitive Boc group limits compatibility with some synthesis conditions |
Selective deprotection capabilities | Less common than standard Boc-Lys(Boc)-OH in general peptide synthesis |
Modified lysine side chain offers unique properties | Requires careful handling to maintain protecting group integrity |
Compatible with classical Boc peptide synthesis | Special considerations needed for incorporating into Fmoc-based synthesis |
These characteristics guide researchers in selecting Boc-Lys(ipr)-OH for specific applications where its unique protection pattern offers advantages over alternative lysine derivatives.
Emerging Research Directions
Based on current trends in peptide chemistry and materials science, several promising research directions for Boc-Lys(ipr)-OH include:
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Development of peptide-based drug delivery systems with controlled release properties
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Creation of peptide libraries for drug discovery
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Design of peptide-based materials with specialized functions
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Synthesis of peptide-based catalysts for various chemical transformations
Further research into the applications of Boc-Lys(ipr)-OH could potentially expand its utility across multiple scientific disciplines and technological applications.
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